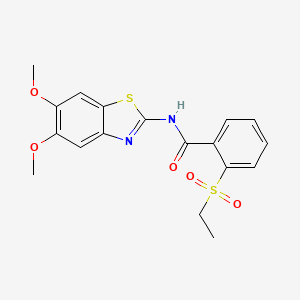

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-4-27(22,23)16-8-6-5-7-11(16)17(21)20-18-19-12-9-13(24-2)14(25-3)10-15(12)26-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPPENAONGTWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is a synthetic compound characterized by its unique structural features and potential biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry, due to its promising therapeutic properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉N₃O₄S

- Molecular Weight : 357.42 g/mol

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the ethanesulfonyl group may enhance its solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzothiazole derivatives showed promising results against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml for these derivatives, indicating a broad spectrum of activity .

Anticancer Activity

The benzothiazole scaffold has been associated with anticancer activity. In vitro studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of mitochondrial pathways and the inhibition of cell proliferation . For instance, compounds with similar structures have shown effectiveness against several cancer cell lines, including TK-10 and HT-29 .

The mechanism of action for compounds like this compound may involve:

- Inhibition of Enzymatic Activity : Many benzothiazole derivatives are known to inhibit key enzymes involved in cellular processes.

- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Some studies suggest that benzothiazoles may possess antioxidant activities that contribute to their protective effects against oxidative stress in cells .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzothiazole derivatives against standard bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics. For example, one derivative showed an MIC of 8 µg/ml against Staphylococcus aureus, significantly lower than that of fluconazole against Candida albicans .

Study 2: Anticancer Potential

In another study focusing on the anticancer potential of benzothiazole derivatives, a series of compounds were tested against different cancer cell lines. The results revealed that several compounds induced significant cell death at low concentrations (IC50 values ranging from 1 to 10 µM). Notably, the compounds altered mitochondrial membrane potential and induced markers of apoptosis such as caspase activation .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Benzothiazole Derivative A | 8 | Staphylococcus aureus |

| Benzothiazole Derivative B | 16 | Escherichia coli |

| Benzothiazole Derivative C | 32 | Candida albicans |

| N-(5,6-dimethoxy...) | 12 | Pseudomonas aeruginosa |

Table 2: Anticancer Activity Against Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Benzothiazole Derivative D | 5 | TK-10 |

| Benzothiazole Derivative E | 3 | HT-29 |

| N-(5,6-dimethoxy...) | 4 | MCF-7 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three key analogs from the literature:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a benzamide group linked to a 3,4-dimethoxyphenethylamine moiety.

- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Properties : Melting point = 90°C. NMR data confirmed the presence of aromatic protons and methoxy groups (Tables 1–2 in ).

- Key Difference : Lacks the benzothiazole ring and ethanesulfonyl group, resulting in reduced electron-withdrawing effects and altered molecular rigidity.

N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA)

- Structure : Benzamide directly attached to a benzothiazole ring.

- Crystallography: Monoclinic system with lattice parameters a = 5.9479(5) Å, b = 16.8568(12) Å, c = 11.9366(10) Å; volume = 1169.13(16) ų .

- Key Difference : Absence of methoxy and ethanesulfonyl substituents reduces steric hindrance and electronic complexity. The dimethoxy groups in the target compound likely enhance solubility and π-π stacking interactions.

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

- Structure : Fluorine substitution at the benzamide’s ortho position.

- Crystallography : Orthorhombic system with a = 5.2216(2) Å, b = 20.2593(9) Å, c = 11.3023(5) Å; volume = 1195.61(9) ų .

- Key Difference : Fluorine’s electronegativity vs. ethanesulfonyl’s bulkier, electron-deficient nature. The ethanesulfonyl group may induce stronger intermolecular dipole interactions, affecting thermal stability or NLO properties.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Crystal System | Volume (ų) |

|---|---|---|---|---|---|

| Target Compound | ~434.5* | 5,6-dimethoxy, ethanesulfonyl | Not reported | Not determined | — |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | 315.36 | 3,4-dimethoxy, phenethyl | 90 | Not reported | — |

| 2-BTBA | 256.30 | None | Not reported | Monoclinic | 1169.13 |

| 2-BTFBA | 274.29 | 2-fluoro | Not reported | Orthorhombic | 1195.61 |

*Estimated based on structural formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.